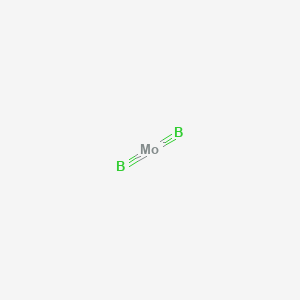

Molybdenum diboride

Description

Properties

IUPAC Name |

bis(boranylidyne)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2B.Mo | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSYZNZIESDJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B#[Mo]#B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2Mo | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015518 | |

| Record name | Molybdenum diboride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray powder; [Alfa Aesar MSDS] | |

| Record name | Molybdenum diboride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12007-27-1 | |

| Record name | Molybdenum boride (MoB2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molybdenum boride (MoB2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum boride (MoB2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum diboride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molybdenum diboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization and Crystallography of Molybdenum Diboride Systems

Polymorphism and Allotropic Forms of Molybdenum Diboride (e.g., α-MoB₂, β-MoB₂)

This compound is distinguished by its existence in two primary polymorphic forms: the hexagonal α-MoB₂ and the rhombohedral β-MoB₂. arxiv.orgnih.gov The properties and stability of MoB₂ are intricately linked to these crystal structures. researchgate.net

The α-MoB₂ phase possesses a hexagonal crystal structure with the space group P6/mmm. arxiv.orgrsc.org This structure is analogous to that of aluminum diboride (AlB₂) and is characterized by alternating planar layers of molybdenum and boron atoms. rsc.org The boron atoms form two-dimensional, graphite-like honeycomb layers. nih.gov However, α-MoB₂ is considered inherently unstable and typically requires high-temperature or high-pressure and high-temperature (HPHT) conditions for its synthesis. researchgate.netrsc.orgacs.org Its formation is often challenging due to a higher Gibbs free energy compared to its β-counterpart. researchgate.net

The β-MoB₂ phase, on the other hand, crystallizes in a rhombohedral system with the space group R-3m. arxiv.orgrsc.org This form exhibits a more complex arrangement. While it also contains triangular molybdenum layers, the boron atoms are arranged into two distinct types of layers: one is a nearly planar, quasi-2D honeycomb lattice similar to that in α-MoB₂, and the other is a buckled honeycomb network. nih.gov This structural difference results in a lower Gibbs free energy and exceptional structural stability for β-MoB₂, making it more readily accessible. acs.org

The transformation between these two phases is complex. For instance, MoB₂ powder synthesized via boro/carbothermal reduction tends to form the β-phase, which can then be completely transformed into α-MoB₂ through a high-entropy strategy. researchgate.net

| Property | α-MoB₂ | β-MoB₂ |

| Crystal System | Hexagonal | Rhombohedral |

| Space Group | P6/mmm | R-3m |

| Boron Layer Structure | Planar, graphitic sheets | Planar and puckered honeycomb layers |

| Relative Stability | Metastable, higher Gibbs free energy | Stable, lower Gibbs free energy |

| Synthesis Conditions | High temperature, HPHT | More readily synthesized |

| This table summarizes the key crystallographic differences between the α and β phases of this compound. |

Nonstoichiometry and Metal Site Vacancy Structures in this compound Systems

Nonstoichiometry, particularly involving metal site vacancies, plays a crucial role in the structure and properties of this compound systems. Research has shown that the AlB₂-type structure of MoB₂ can be stabilized through nonstoichiometry, often in conjunction with the partial substitution of molybdenum by other elements like Zirconium (Zr) or Scandium (Sc). arxiv.orgresearchgate.net

In Zr-stabilized MoB₂, the diboride phase is best formed with an excess of boron relative to the ideal 2:1 boron-to-metal ratio. arxiv.org Powder neutron diffraction studies have revealed that this nonstoichiometry is accommodated by the formation of vacancies on the metal atom sites. arxiv.org The stoichiometry can range, for example, from (Mo₀.₉₆Zr₀.₀₄)B₂ down to (Mo₀.₉₆Zr₀.₀₄)₀.₈₅B₂, indicating up to 15% vacancies on the metal sites. arxiv.org

The presence of these metal vacancies has a significant impact on the material's properties. For instance, the superconducting transition temperature (Tc) in Zr-stabilized MoB₂ increases with the introduction of metal vacancies. arxiv.org The variation in lattice parameters is also a direct consequence of these vacancies; the in-plane lattice parameter shrinks as metal atoms are removed, while the out-of-plane cell parameter increases, suggesting a weakening of the interplanar bonding. arxiv.org

Theoretical studies using density functional theory (DFT) have further explored the impact of vacancies. These calculations identify vacancies as the most favored type of point defect in hexagonal transition metal diborides. researchgate.net For MoB₂, ordered metal vacancies at a concentration of 33.33% have been shown to significantly improve stability by eliminating antibonding states. researchgate.net The introduction of ordered metal vacancies in two-dimensional Mo₁₋ₓB₂ sheets can also lead to enhanced thermoelectric properties. rsc.org

High-Pressure Structural Transformations and Phase Transitions in this compound

The application of high pressure induces significant structural changes in this compound, leading to phase transitions and the emergence of novel properties.

Experimental High-Pressure X-ray Diffraction Studies

High-pressure synchrotron X-ray diffraction (XRD) has been a key technique for investigating the structural evolution of MoB₂. nih.gov Experimental studies have shown that the ambient pressure β-MoB₂ (rhombohedral, R-3m) undergoes a structural phase transition to the α-MoB₂ (hexagonal, P6/mmm) phase at high pressures. arxiv.org This transition is observed to begin at approximately 65 GPa and is largely complete by 90 GPa. arxiv.orgresearchgate.net

In one study, the rhombohedral structure of MoB₂ was found to be stable up to 24.1 GPa. aip.orgaip.org The compression data from this experiment yielded a bulk modulus (K₀) of 314 GPa, indicating low compressibility. aip.org Another radial X-ray diffraction study on α-MoB₂ under nonhydrostatic compression up to 85 GPa determined a bulk modulus of 323 GPa. These experimental findings highlight the ultra-incompressible nature of this compound. researchgate.net

Theoretical Predictions of Pressure-Induced this compound Phases

First-principles calculations and structure prediction algorithms have complemented experimental work by exploring potential high-pressure phases of MoB₂. Ab initio total energy calculations combined with the CALYPSO structure prediction technique have supported the experimentally observed transition from β-MoB₂ to α-MoB₂ at high pressure. arxiv.org

Furthermore, theoretical studies have predicted other pressure-induced phase transitions. One such study, using a particle swarm optimization algorithm, predicted a transition from the low-pressure rhombohedral phase to a tetragonal α-ThSi₂-type structure at approximately 68 GPa. aip.orgresearchgate.net Phonon calculations indicated that this α-ThSi₂-type phase would be dynamically stable at both high and ambient pressures, suggesting it could be quenchable. aip.org The AlB₂-type structure, in this particular study, was found to have higher enthalpy values compared to the rhombohedral and α-ThSi₂-type structures within the investigated pressure range. aip.org

Lattice Dynamics and Phonon Spectra Investigations in this compound

The study of lattice dynamics and phonon spectra provides crucial insights into the vibrational properties, stability, and electron-phonon coupling in this compound.

Theoretical calculations based on density functional perturbation theory (DFPT) have been employed to investigate the phonon properties of MoB₂. arxiv.orgarxiv.org For a two-dimensional MoB₂ monolayer, phonon calculations show no imaginary phonon modes, indicating its dynamical stability. arxiv.org The phonon spectrum consists of nine branches: three acoustic branches originating from the vibrations of Mo atoms and six optical branches arising from the contributions of B atoms. arxiv.org

In the context of high-pressure superconductivity in α-MoB₂, DFPT studies have revealed that phonon modes along certain high-symmetry paths in the Brillouin zone exhibit large phonon linewidths and contribute significantly to the electron-phonon coupling constant. arxiv.org While the highest-frequency optical modes are dominated by boron vibrations, the electron-phonon coupling is largely controlled by the lower-frequency acoustic modes, which are predominantly of molybdenum character. arxiv.orgresearchgate.net These theoretical calculations confirm that the superconductivity observed in MoB₂ at high pressure is of the conventional BCS type. arxiv.org

Experimental techniques like meV-resolution inelastic x-ray scattering have been used to probe the phonon spectrum, revealing the existence of parity-time reversal symmetry-protected helical nodal lines in the phonon spectrum of MoB₂. anl.gov This feature is unique to phononic systems. anl.gov While inelastic neutron scattering is a powerful tool for measuring full phonon dispersions, its application to MoB₂ is challenging due to the strong neutron absorption by the naturally abundant ¹⁰B isotope, necessitating the use of isotopically pure ¹¹B. markdean.info

Microstructural Features and Defect Chemistry in this compound

The formation of boron-rich nonstoichiometric phases also involves specific defect structures. Computational studies suggest that in boron-rich MoBₓ phases (where x > 2), the structure can be described as a hexagonal P6₃/mmc-MoB₃ structure where Mo atoms are partially replaced by triangular B₃ units. acs.orgarxiv.org The instability of Mo vacancies in certain structures and the preference for boron triangles to replace Mo atoms in specific crystallographic sites highlight the complex interplay of defects in determining the most stable configurations. arxiv.org

Stacking Faults and Disorder Phenomena

The crystallographic integrity of this compound (MoB₂) is crucial for its performance in various applications. Structural imperfections, such as stacking faults and other disorder phenomena, can significantly influence its properties.

Recent research has identified the existence of stacking faults within the lattice structure of β-MoB₂ single crystals. cas.cn Stacking faults are planar defects that represent a disruption in the normal sequence of atomic layers. In face-centered cubic (FCC) structures, for example, a stacking fault is equivalent to the formation of a thin layer with a hexagonal close-packed (HCP) structure. taylorandfrancis.com While the specific nature of these faults in the rhombohedral β-MoB₂ is a subject of ongoing investigation, their presence is confirmed. cas.cn The energy required to create such a defect, known as the stacking fault energy, governs phenomena like the formation of partial dislocations and twin boundaries. uni.lu

In addition to stacking faults, other forms of disorder are observed in molybdenum boride systems. Boron-rich molybdenum borides, for instance, can exhibit short-range ordering of cation vacancies. wikipedia.org In one study on a compound with the composition Mo₀.₇₅₇B₃, which has a P6₃/mmc symmetry, a partial occupancy of 0.514 was observed in the 2b Mo atomic sites, indicating a structured form of disorder through cation vacancies. wikipedia.org Furthermore, studies on related transition metal diborides have systematically investigated planar defects, identifying them as antiphase boundaries residing on the {11̄00} planes. diva-portal.org These can be either conservative, involving a simple lattice translation, or non-conservative, which includes a local deviation from stoichiometry. diva-portal.org The formation of planar defects along specific crystallographic planes has also been noted in Sc-doped nonstoichiometric molybdenum diborides. researchgate.net Such defects and disorder inherently affect the material's electronic and phononic properties.

Grain Morphology and Size Control in this compound Aggregates

The control over grain size and morphology of this compound is a critical aspect of its synthesis, as these characteristics directly impact the material's bulk properties, including hardness and catalytic activity. Various synthesis strategies have been developed to tailor the microstructure of MoB₂ and related boride aggregates.

The morphology of the resulting boride particles is strongly influenced by the synthesis method and the precursors used. For example, the direct synthesis of transition metal diborides from elemental precursors often results in particles with a spherical morphology. fishersci.ca The particle size of the final product can also be directly related to the size of the initial raw materials; for instance, the particle size of MoB has been found to be determined by the particle size of the initial molybdenum powder. fishersci.se

Additives and doping play a significant role in controlling grain growth. In related transition metal diboride systems like ZrB₂, anisotropic grain growth—where grains grow preferentially along certain crystallographic axes—can be promoted by adding elements such as Silicon (Si), Molybdenum (Mo), Niobium (Nb), or Titanium (Ti) to the initial powder mixture. fishersci.caereztech.comfishersci.se This principle is also applied in Mo₂FeB₂-based cermets, where increasing the molybdenum content leads to a morphological transition of the grains from an elongated, rod-like shape to a more equiaxed (uniformly dimensioned) shape. fishersci.ca In this system, as the Mo content was increased from 43.5 wt.% to 49.5 wt.%, the average particle size of the Mo₂FeB₂ hard phase decreased, indicating that grain coarsening is controlled by the interface reaction. fishersci.ca

Synthesis techniques themselves offer another layer of control. Chemical synthesis methods are often employed on a laboratory scale to produce highly pure or extremely fine particles, whereas commercial production may use reduction-based processes that yield coarser particles. fishersci.ca For example, molybdenum boride particles synthesized by an atmospheric AC arc discharge method are characterized by a wide size distribution, ranging from 10 µm to 100 µm, which form larger agglomerates. easychem.org In contrast, mechanochemical methods, such as high-energy ball milling, have been used to produce molybdenum boride phases with particle sizes in the nanometer range (within 100 nm). fishersci.se

Advanced Characterization Techniques Applied to this compound (e.g., Powder X-ray Diffraction, Transmission Electron Microscopy, Scanning Electron Microscopy, X-ray Photoelectron Spectroscopy, Brunauer-Emmett-Teller Analysis)

A suite of advanced analytical techniques is employed to provide a comprehensive understanding of this compound's structural, morphological, and chemical properties.

Powder X-ray Diffraction (PXRD) is a fundamental technique used to determine the phase composition and crystalline structure of MoB₂. cas.cn It allows for phase identification, confirmation of crystallinity, and the refinement of lattice parameters. wikipedia.orgwikipedia.org High-pressure PXRD studies using synchrotron radiation have been instrumental in investigating the material's stability and equation of state. These experiments have shown that the rhombohedral structure of MoB₂ is stable up to at least 24.1 GPa and have determined its bulk modulus to be 314(11) GPa. ereztech.comwikipedia.org

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the material's internal microstructure. TEM is used to reveal the sheet-like morphology of 2D molybdenum boride, assess structural integrity, and observe crystallographic features at the nanoscale. wikipedia.orguni.lu High-resolution TEM (HRTEM) can visualize the lattice fringes of the crystal, offering direct insight into its atomic arrangement and the presence of any defects. wikipedia.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to analyze the elemental composition and, crucially, the chemical and electronic states of the atoms within the top few nanometers of the material's surface. cas.cnwikipedia.org For MoB₂, XPS is used to confirm the formation of Mo-B bonds and to detect the presence of surface oxides, such as MoO₂ and MoO₃, which often form upon exposure to air. researchgate.netamericanelements.com By analyzing the binding energies of the Mo 3d and B 1s core levels, researchers can differentiate between the boride and its various oxidation states. cas.cnresearchgate.net

Brunauer-Emmett-Teller (BET) Analysis is the standard method for determining the specific surface area and porosity of a material. cas.cnwikipedia.org This technique involves the physical adsorption of a gas (typically nitrogen) onto the material's surface at cryogenic temperatures. cas.cn The resulting data are critical for applications where high surface area is desirable, such as in catalysis and energy storage. wikipedia.orguni.lu For example, BET analysis has been used to measure the surface area of MoB₂ nanoparticles synthesized for use as electrocatalysts. cas.cn

The table below summarizes the primary applications of these characterization techniques for this compound.

| Technique | Primary Information Obtained for this compound | Key Findings/Applications | References |

|---|---|---|---|

| Powder X-ray Diffraction (PXRD) | Crystal structure, phase purity, lattice parameters, crystallinity | Confirms rhombohedral (β-MoB₂) or hexagonal (α-MoB₂) phase. Used in high-pressure studies to determine stability (stable up to 24.1 GPa) and bulk modulus (314 GPa). | cas.cnwikipedia.orgereztech.comwikipedia.org |

| Transmission Electron Microscopy (TEM) | Nanoscale morphology, structural integrity, lattice imaging, defect analysis | Reveals sheet-like or nanoparticle morphology. High-resolution imaging confirms crystallinity and visualizes lattice fringes and planar defects. | cas.cnwikipedia.orguni.lu |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size and shape, agglomeration | Characterizes the topography of MoB₂ powders and films, showing particle shapes (e.g., spherical, elongated) and size distributions (from nanometers to microns). | cas.cnwikipedia.orguni.luwikipedia.org |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding, surface oxidation states | Identifies Mo-B bonds and distinguishes them from surface oxides (MoO₂, MoO₃). Provides binding energies for Mo 3d and B 1s peaks. | cas.cnresearchgate.netwikipedia.orguni.lu |

| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area, porosity | Quantifies the surface area available for reactions, crucial for evaluating catalytic and supercapacitor performance. | cas.cnwikipedia.orguni.lu |

The following table presents typical XPS binding energy values observed for this compound and related surface species.

| Element/Core Level | Species | Reported Binding Energy (eV) | References |

|---|---|---|---|

| Mo 3d₅/₂ | Mo in MoB₂ | ~228.5 | cas.cn |

| Mo metal (Mo⁰) | ~228.0 | wikipedia.org | |

| Mo in MoO₂ (Mo⁴⁺) | ~229.5 | wikipedia.org | |

| Mo 3d₃/₂ | Mo in MoB₂ | ~231.7 | cas.cn |

| B 1s | B in MoB₂ | ~188.3 | researchgate.net |

| B in B₂O₃ | ~192.0 - 193.3 | cas.cn |

Electronic Structure and Superconducting Phenomena in Molybdenum Diboride

Fermi Surface Topography and Electronic Band Structure Analysis of Molybdenum Diboride

The electronic properties of this compound are foundational to understanding its superconductivity. MoB₂ is characterized as a strongly metallic, three-dimensional material with a complex multi-sheet Fermi surface. aps.org First-principles calculations and density functional theory (DFT) have been instrumental in elucidating its electronic band structure.

A key feature of the α-MoB₂ phase, which becomes stable under high pressure, is the significant contribution of molybdenum's d-orbitals to the electronic states near the Fermi level (E_F). oup.comaps.org Specifically, the Mo d_z² orbital is a dominant component. aps.org This contrasts with the well-known superconductor magnesium diboride (MgB₂), where boron's p-orbitals are the primary contributors to the density of states at the Fermi level. oup.com

Analysis of the electronic structure of α-MoB₂ under pressure reveals the emergence of double Van Hove singularities (VHS) near the Fermi level, which appear as two distinct peaks in the density of states. aps.org These singularities, which arise from flat bands in the electronic structure, are believed to play a crucial role in enhancing the electron-phonon coupling and, consequently, the superconductivity of the material. aps.orgaip.org The ordered stacking arrangement in the α-phase ensures a p-d hybridization near the Fermi level, which is critical for inducing significant electron-phonon coupling. aps.org The Fermi surface itself is largely formed by the low-dispersive Mo 4d-like bands, confirming the compound's metallic conductivity. arxiv.org

Electron-Phonon Coupling Mechanisms and Associated Theories in this compound Superconductors

The superconductivity observed in this compound, particularly the high-T_c phase under pressure, is explained by the Bardeen-Cooper-Schrieffer (BCS) theory and is mediated by electron-phonon coupling (EPC). oup.comoup.com Theoretical calculations confirm that MoB₂ is a phonon-mediated superconductor. aps.orgresearchgate.net

The mechanism, however, differs significantly from that in MgB₂. In α-MoB₂, the strong coupling is primarily driven by the interaction between the d-electrons of molybdenum atoms and the out-of-plane Mo-phonon modes. oup.comoup.comresearchgate.net The acoustic low-frequency modes, which are predominantly of Mo character, are largely responsible for the electron-phonon coupling constant (λ). researchgate.net Calculations at 90 GPa yield a total EPC constant λ of approximately 1.60 to 1.67. oup.comresearchgate.net The strong coupling is provided mainly by Molybdenum (λ_Mo = 1.48), with a much weaker coupling to Boron atoms. aps.orgresearchgate.net

Despite the weaker coupling, the high-frequency vibrations of the lighter boron atoms (around 85–90 meV) enhance the T_c by about 40% over what would be expected from molybdenum alone. aps.orgresearchgate.net This cooperation between strong coupling from the heavy Mo atoms and weak coupling to high-frequency modes from the light B atoms is a key feature of its superconductivity. aps.orgresearchgate.net The Eliashberg spectral function (α²F(ω)) shows that acoustic modes along the A-L path and around the L and H points in the Brillouin zone contribute significantly to the EPC. oup.com Theoretical calculations using the McMillan-Allen-Dynes formula, with a typical effective screened Coulomb repulsion constant (μ*) of 0.08 to 0.15, predict a T_c between 27.2 K and 33.3 K, which aligns well with experimental observations of ~32 K. oup.com

Strategies for Superconducting Transition Temperature (Tc) Enhancement in this compound

Various strategies have been explored to induce and enhance superconductivity in this compound, focusing on modifying its structural and electronic properties through external pressure, compositional changes, and elemental doping.

Applying external pressure is a powerful and clean method to tune the properties of MoB₂ and induce high-temperature superconductivity. At ambient pressure, MoB₂ is typically not a superconductor or has a very low T_c. However, under high pressure, a superconducting state emerges at around 20 GPa. oup.com

A crucial event occurs at a critical pressure (P_c) of approximately 65-70 GPa, where MoB₂ undergoes a structural phase transition from the rhombohedral β-MoB₂ phase to the hexagonal AlB₂-type α-MoB₂ phase. oup.comaip.org It is this α-MoB₂ phase that exhibits high-T_c superconductivity. oup.comaps.org Beyond the emergence of superconductivity, the T_c increases dramatically with pressure at a rate of about 0.7 K/GPa in the 40 to 70 GPa range. oup.comoup.com After the structural transition, the rate of T_c increase slows to about 0.1 K/GPa. oup.comoup.com A maximum T_c of approximately 32 K is achieved at pressures around 100-110 GPa. oup.comaip.org

| Pressure (GPa) | Superconducting Transition Temperature (T_c) (K) | Phase |

| > 38.5 | Emergence of superconductivity | β-MoB₂ |

| ~70 | ~28 | Phase transition (β → α) |

| ~91.4 | ~31.5 | α-MoB₂ |

| ~109.7 | ~32.4 | α-MoB₂ |

| This table is generated based on data from high-pressure experiments. oup.com |

Nonstoichiometry, specifically the presence of vacancies in the metal atomic layers, has been shown to influence the superconducting properties of MoB₂. In Zr-stabilized, nonstoichiometric this compound, the introduction of metal vacancies can enhance superconductivity. arxiv.org For the composition (Mo₀.₉₆Zr₀.₀₄)ₓB₂, the superconducting transition temperature increases from 5.9 K for the stoichiometric material (x=1) to 8.2 K for the nonstoichiometric version with metal vacancies (x=0.88). arxiv.org Powder neutron diffraction confirms that this nonstoichiometry is accommodated by atomic deficiencies in the metal layers. arxiv.org

More recent research on a boron-rich molybdenum boride with the composition Mo₀.₇₅₇B₃ revealed superconductivity with a T_c of ~2.4 K. researchgate.net Theoretical calculations for this compound suggest that the partial occupancy of Mo atoms plays a critical role in the emergence of its superconducting properties. researchgate.net

Alloying with other transition metals is a key strategy to stabilize the desirable AlB₂-type crystal structure at ambient pressure and to manipulate the superconducting T_c.

Zr, Ti, Hf, and Sc Substitution: Partial substitution of molybdenum with elements like Zirconium (Zr), Titanium (Ti), or Hafnium (Hf) is necessary to stabilize the superconducting AlB₂-type phase in metal-deficient compositions at ambient pressure. arxiv.orgresearchgate.net Scandium (Sc) doping is also effective; in Sc-doped nonstoichiometric molybdenum diborides, the AlB₂-type phase can be formed, exhibiting bulk superconductivity with a T_c up to 7.9 K. researchgate.net The stabilization is attributed to the decrease in the number of d-electrons resulting from Sc doping. researchgate.net

Nb Substitution: In contrast to the group IV elements, substituting molybdenum with Niobium (Nb) has been shown to suppress the high-pressure superconducting T_c. For Nb₀.₂₅Mo₀.₇₅B₂, the ambient pressure T_c of 8 K is first suppressed to 4 K at 50 GPa before rising slightly to 5.5 K at 170 GPa, a value significantly lower than the 32 K found in pure MoB₂ under pressure. researchgate.net This suppression is linked to a reduced electron-phonon coupling constant. researchgate.net

Cr Alloying: The inclusion of Chromium (Cr) in MoB₂ structures has been studied, creating ternary Cr₁₋ₓMoₓB₂ alloys. These alloys are metallic, and the inclusion of Mo tends to annihilate the magnetic behavior observed in pure CrB₂. osti.gov While these alloys are noted for their hardness, their superconducting properties are complex and depend heavily on the specific composition and structure. osti.gov

| Dopant/Alloy System | Effect on Superconductivity | Observed T_c (K) |

| Zr-stabilized (Mo₀.₉₆Zr₀.₀₄)₀.₈₈B₂ | Enhancement via vacancies | 8.2 arxiv.org |

| Sc-doped (Mo₁₋yScy)₀.₇₁B₂ | Inducement and stabilization | Up to 7.9 researchgate.net |

| Nb-substituted Nb₀.₂₅Mo₀.₇₅B₂ | Suppression | 8 (ambient P), 5.5 (170 GPa) researchgate.net |

| Ti/Hf-stabilized | Stabilization of superconducting phase | T_c reported for related phases arxiv.org |

First-principles calculations have opened a new avenue for exploring superconductivity in two-dimensional (2D) derivatives of this compound through hydrogenation. Theoretical studies predict the stability of 2D hydrogenated metal diborides, including a molybdenum-based variant with the formula Mo₂B₂H. x-mol.netaps.org

The introduction of hydrogen atoms into the monolayer Mo₂B₂ structure is predicted to expand the frequency range of the phonon spectrum and, crucially, to significantly increase the electron-phonon coupling (EPC). x-mol.netaps.org For the theoretically proposed Mo₂B₂H monolayer, calculations predict an EPC constant (λ) of 1.09 and a corresponding superconducting transition temperature (T_c) of 21.5 K. x-mol.netresearchgate.net These theoretical findings suggest that hydrogenated this compound derivatives represent a new platform for discovering 2D superconductors with potentially high transition temperatures. x-mol.netresearchgate.net

| Hydrogenated Compound | Predicted EPC Constant (λ) | Predicted T_c (K) |

| Mo₂B₂H | 1.09 | 21.5 x-mol.netresearchgate.net |

| This table is based on theoretical predictions from first-principles calculations. |

Role of Alloying and Elemental Substitution (e.g., Zr, Ti, Hf, Nb, Cr, W) on this compound Superconductivity

Isotope Effect Studies in Molybdenum Boride Superconductors

Isotope effect studies are a crucial tool for probing the mechanism of superconductivity. In conventional Bardeen-Cooper-Schrieffer (BCS) superconductors, the critical temperature (Tc) is expected to be inversely proportional to the square root of the isotopic mass (M), expressed as Tc ∝ M-α, with the exponent α typically around 0.5. This relationship arises from the role of lattice vibrations (phonons) in mediating the electron pairing.

In the context of molybdenum borides, isotope effect measurements have provided significant insights into the contributions of the constituent elements to the superconducting state.

This compound (MoB2): Preliminary studies on Zr-stabilized, nonstoichiometric this compound ((Mo₀.₉₆Zr₀.₀₄)ₓB₂) revealed a small dependence of the critical temperature on the mass of the boron isotope. arxiv.org This was demonstrated by an experimentally determined boron isotope effect exponent of α = 0.11 ± 0.05. arxiv.org This low value suggests that the contribution of boron-related phonon modes to the electron-phonon coupling that drives superconductivity is relatively small, especially when compared to a material like Magnesium Diboride (MgB₂), where the boron isotope effect is significant. arxiv.org The dominance of Molybdenum (Mo) electronic states at the Fermi level is considered to be the reason for this weak dependence of Tc on the boron mass. arxiv.org

Other Molybdenum Borides (Mo₂B): To further understand the roles of the different atoms, isotope effect studies were also conducted on the compound Mo₂B, which has a different crystal structure. aps.orgaps.org In these experiments, the masses of both the heavy element (Mo) and boron (B) were varied independently. aps.org The results showed that the effect of changing the boron mass on Tc was small in Mo₂B, similar to the findings in MoB₂. aps.org In contrast, the molybdenum isotope effect was much larger. aps.org When approximating the Mo₂B lattice as being composed solely of the molybdenum mass, the observed Mo isotope effect was found to be roughly the same as that in elemental molybdenum. aps.orgaps.org

These findings collectively indicate that in molybdenum boride superconductors, the vibrations of the heavier molybdenum atoms play a more dominant role in the superconducting pairing mechanism than the vibrations of the lighter boron atoms.

Interplay of Magnetism and Superconductivity in this compound Alloys

The relationship between magnetism and superconductivity is typically antagonistic. Superconductivity arises from the formation of Cooper pairs, where two electrons with opposite spins are bound together. The presence of magnetic moments, which create local magnetic fields, can easily break these delicate pairs, thereby suppressing or completely destroying the superconducting state. mdpi.comresearchgate.net This is a well-established principle in the study of conventional superconductors. osti.gov

Pure this compound (MoB₂) is a non-magnetic material. osti.gov However, when alloyed with other transition metals, magnetic properties can be introduced. For instance, first-principles calculations on chromium this compound (Cr₁₋ₓMoₓB₂) alloys show that while MoB₂ is non-magnetic, CrB₂ exhibits magnetic ordering, and their alloys can possess magnetic moments. osti.gov

The introduction of magnetic impurities into a superconductor is a classic method for studying pair-breaking effects. osti.gov The theory of "dirty superconductors" establishes that impurities with magnetic moments are highly effective at suppressing the superconducting transition temperature in conventional s-wave superconductors. mdpi.com The exchange interaction between the localized magnetic moments of the impurity ions and the spins of the conduction electrons disrupts the formation of spin-singlet Cooper pairs. osti.gov

Therefore, in hypothetical this compound alloys containing magnetic elements (like chromium or rare earths), a similar interplay would be expected. The introduction of magnetic moments would likely lead to a suppression of Tc. The extent of this suppression would depend on the concentration and strength of the magnetic moments introduced into the non-magnetic MoB₂ host. The peaceful coexistence of superconductivity and long-range magnetic order is a rare phenomenon, observed in specific classes of materials like some ternary rhodium borides and molybdenum chalcogenides, and often involves complex magnetic structures like antiferromagnetism that can, under certain conditions, coexist with superconductivity. osti.govacademie-sciences.fr For MoB₂ alloys, it is anticipated that ferromagnetic ordering would be detrimental to superconductivity. academie-sciences.fr

Density Functional Theory (DFT) Applications in Predicting and Explaining this compound Superconducting Properties

Density Functional Theory (DFT) has become an indispensable computational tool for investigating and predicting the properties of superconducting materials, including this compound. qut.edu.aupsi-k.net DFT calculations provide fundamental insights into the electronic structure, lattice dynamics (phonons), and electron-phonon coupling (EPC), which are the key ingredients for understanding conventional BCS-type superconductivity. oup.comarxiv.org

Electronic Structure Calculations: DFT calculations are used to determine the electronic band structure and the density of states (DOS) at the Fermi level (EF). For MoB₂, these calculations confirm its metallic character, as indicated by several electronic bands crossing the Fermi level. oup.comarxiv.org A crucial finding from DFT is the nature of the electronic states that contribute to superconductivity. In contrast to MgB₂, where boron p-orbitals are dominant at the Fermi level, calculations for MoB₂ show that the states near EF are primarily derived from molybdenum d-orbitals, particularly the dz² orbital. mdpi.comarxiv.org This difference in the electronic structure explains the distinct superconducting properties of MoB₂, including the weak boron isotope effect. arxiv.org

Phonon Dispersion and Electron-Phonon Coupling (EPC): The superconducting state in conventional superconductors is mediated by phonons. DFT, through methods like Density Functional Perturbation Theory (DFPT), can calculate the phonon dispersion curves and the phonon density of states (PHDOS). oup.comrsc.orgstackexchange.com These calculations for MoB₂ identify the vibrational modes of the crystal lattice. aip.orgresearchgate.net

Crucially, DFT allows for the quantification of the strength of the interaction between electrons and phonons, known as the electron-phonon coupling (EPC) constant, λ. arxiv.orgresearchgate.net The Eliashberg spectral function, α²F(ω), which describes the coupling strength as a function of phonon frequency, can be computed. oup.com For MoB₂, DFT calculations have revealed that the superconductivity is driven by the coupling of Mo d-electrons with specific phonon modes, notably the out-of-plane vibrations of Mo atoms. mdpi.comarxiv.orgresearchgate.net

Predicting Superconducting Transition Temperature (Tc): By combining the calculated EPC constant (λ) and other parameters like the logarithmically averaged phonon frequency (ωlog) and the effective screened Coulomb repulsion constant (μ*), the superconducting transition temperature (Tc) can be estimated using the McMillan-Allen-Dynes formula. oup.comarxiv.org

DFT has been particularly vital in understanding the remarkable enhancement of superconductivity in MoB₂ under high pressure. Experiments have shown that MoB₂ undergoes a structural phase transition from the rhombohedral R-3m structure (β-MoB₂) to the hexagonal AlB₂-type structure (α-MoB₂) at around 65-70 GPa, with Tc reaching as high as 32 K near 100 GPa. oup.comarxiv.orgresearchgate.net DFT calculations have successfully modeled this phenomenon:

They confirm the structural transition and the stability of the high-pressure α-phase. aip.orgresearchgate.net

Calculations performed for α-MoB₂ at high pressure (e.g., 90 GPa) yield a large total EPC constant (λ) of approximately 1.60. oup.comarxiv.orgarxiv.org

Using this calculated λ and a typical value for μ* (e.g., 0.1), the predicted Tc values are in excellent agreement with the experimentally observed ~32 K. oup.comarxiv.org

The table below summarizes key parameters for high-pressure α-MoB₂ derived from DFT calculations.

| Property | Value | Pressure | Reference |

| Crystal Structure | α-MoB₂ (P6/mmm) | > 70 GPa | arxiv.org |

| Dominant Electronic States at EF | Mo d-orbitals | 90 GPa | mdpi.comarxiv.org |

| Electron-Phonon Coupling (λ) | 1.60 | 90 GPa | oup.comarxiv.orgarxiv.org |

| Calculated Tc | 27.2 - 33.3 K | 90 GPa | oup.com |

Furthermore, DFT has been employed to explore strategies for stabilizing the high-Tc α-phase at ambient pressure, for example, through chemical substitution with elements like Niobium (Nb). osti.govresearchgate.net These theoretical predictions guide experimental efforts to synthesize novel diboride superconductors with enhanced properties. osti.gov

Mechanical Behavior and Deformation Mechanisms of Molybdenum Diboride

Theoretical and Experimental Investigations of Elastic Properties

The elastic properties of a material are fundamental to understanding its mechanical behavior, providing insight into its stiffness, and resistance to deformation under stress. For molybdenum diboride (MoB₂), both theoretical calculations and experimental measurements have been employed to determine its elastic constants.

Bulk Modulus, Shear Modulus, and Young's Modulus Determinations

The bulk modulus (B), shear modulus (G), and Young's modulus (E) are key indicators of a material's resistance to volume change, shape change, and longitudinal strain, respectively. For this compound, these values have been determined through various methods, including first-principles calculations and ultrasonic measurements on synthesized compacts.

Theoretical studies using density functional theory (DFT) have predicted a range of elastic moduli for different phases of MoB₂. For the rhombohedral (R-3m) phase, often referred to as β-MoB₂, calculated values for the bulk modulus are approximately 296–315.9 GPa. tandfonline.comnih.govmaterialsproject.org The shear modulus for this phase is calculated to be around 178.3–225 GPa, and the Young's modulus is in the range of 446–548 GPa. nih.govamse.org.cnarxiv.org For the hexagonal (P6/mmm) phase, or α-MoB₂, theoretical calculations suggest a bulk modulus of about 304 GPa, a shear modulus of 186 GPa, and a Young's modulus of 463 GPa. rsc.org Another theoretical high-pressure phase, α-ThSi₂-type MoB₂, is predicted to have a large bulk modulus of 322.3 GPa. aip.org

Experimental investigations on high-pressure, high-temperature synthesized MoB₂ compacts have yielded results that are largely in agreement with theoretical predictions. Ultrasonic measurements on these compacts have determined the bulk modulus to be approximately 296 GPa and the shear modulus to be around 190 GPa. tandfonline.comtandfonline.com These experimental findings lead to a calculated Young's modulus of about 469 GPa for the synthesized MoB₂. tandfonline.com Another experimental study using synchrotron radiation angle-dispersive x-ray diffraction on the rhombohedral MoB₂ up to 24.1 GPa yielded a bulk modulus of 314 GPa. researchgate.netresearchgate.net

It is worth noting that the elastic moduli of MoB₂ can be influenced by alloying. For instance, first-principles calculations on Cr₁₋ₓMoₓB₂ alloys show that the mechanical properties, including the moduli, are maximized at a 50% molybdenum concentration, with a bulk modulus of 298 GPa, Young's modulus of 558 GPa, and shear modulus of 235 GPa. osti.gov

Table 1: Theoretical and Experimental Elastic Moduli of this compound (GPa)

| Phase | Method | Bulk Modulus (B) | Shear Modulus (G) | Young's Modulus (E) | Reference |

|---|---|---|---|---|---|

| β-MoB₂ (R-3m) | Theoretical (DFT) | 315.9 | 178.3 | 449.9 | nih.gov |

| β-MoB₂ (R-3m) | Theoretical (DFT) | 299 | 230 | 548 | arxiv.org |

| β-MoB₂ (R-3m) | Theoretical (DFT) | 295 | 225 | - | materialsproject.org |

| α-MoB₂ (P6/mmm) | Theoretical (DFT) | 304 | 186 | 463 | rsc.org |

| α-ThSi₂-type | Theoretical (DFT) | 322.3 | - | - | aip.org |

| MoB₂ Compact | Experimental (Ultrasonic) | 296 | 190 | 469 | tandfonline.comtandfonline.com |

| Rhombohedral MoB₂ | Experimental (XRD) | 314 | - | - | researchgate.netresearchgate.net |

| Cr₀.₅Mo₀.₅B₂ | Theoretical (DFT) | 298 | 235 | 558 | osti.gov |

Poisson's Ratio and Ductility Assessment for this compound Systems

Poisson's ratio (ν) and the ratio of bulk modulus to shear modulus (B/G), known as Pugh's ratio, are critical parameters for assessing the ductility of a material. A higher Poisson's ratio (typically > 0.26) and a B/G ratio greater than 1.75 are generally indicative of ductile behavior, while lower values suggest brittleness. nih.govaip.org

Theoretical calculations for the β-MoB₂ (R-3m) phase report a Poisson's ratio of approximately 0.20 to 0.26. nih.govmaterialsproject.org The corresponding B/G ratio for this phase has been calculated to be around 1.3 to 1.7. nih.govaip.org These values suggest that β-MoB₂ is on the borderline between brittle and ductile behavior, with some studies indicating a transition towards more ductile, metallic behavior compared to other transition metal diborides like TiB₂. nih.gov For instance, one study shows an increase in Poisson's ratio from 0.13 in TiB₂ to 0.26 in MoB₂, and a Pugh's ratio increase from 1.00 to 1.70, indicating enhanced ductility with the substitution of molybdenum. nih.govresearchgate.net

Experimental measurements on high-pressure synthesized MoB₂ compacts have determined a Poisson's ratio of about 0.2353. tandfonline.com This experimental value aligns well with the theoretical predictions.

The α-ThSi₂-type MoB₂ phase, predicted theoretically, is suggested to be prone to ductility with a B/G ratio of 2.0, which is significantly larger than the 1.75 threshold. aip.org In contrast, some other molybdenum boride phases, such as hP16-MoB₃, exhibit a very small Poisson's ratio of 0.170, indicating a more brittle nature. aip.org

Table 2: Poisson's Ratio and Ductility Indicators for this compound Systems

| Phase | Method | Poisson's Ratio (ν) | B/G Ratio (Pugh's Ratio) | Reference |

|---|---|---|---|---|

| β-MoB₂ (R-3m) | Theoretical (DFT) | 0.26 | 1.70 | nih.govresearchgate.net |

| β-MoB₂ (R-3m) | Theoretical (DFT) | 0.20 | - | materialsproject.org |

| β-MoB₂ (R-3m) | Theoretical (DFT) | - | 1.3 | aip.org |

| MoB₂ Compact | Experimental (Ultrasonic) | 0.2353 | - | tandfonline.com |

| α-ThSi₂-type MoB₂ | Theoretical (DFT) | - | 2.0 | aip.org |

| hP16-MoB₃ | Theoretical (DFT) | 0.170 | - | aip.org |

Hardness and Indentation Response of this compound

Hardness is a measure of a material's resistance to localized plastic deformation such as scratching or indentation. This compound is known to be a hard material, a property that has been investigated through both experimental indentation tests and theoretical modeling.

Anisotropic Hardness Characteristics in this compound

The hardness of this compound can exhibit anisotropy, meaning it varies with the crystallographic direction of the indentation. This is a common feature in materials with hexagonal crystal structures. Research on boron-rich molybdenum boride with a composition of Mo₀.₇₅₇B₃ has reported anisotropic nanoindentation hardness values ranging from approximately 34 to 40 GPa. arxiv.orgacs.org The hardness was found to be highest along the diva-portal.org and nih.gov orientations, with values between 38 and 40 GPa, while a lower hardness of 34 GPa was observed along the [1̅43̅] orientation. acs.org This anisotropy is often attributed to the two-dimensional distribution of boron atoms within the crystal structure. acs.org The preferred 001 orientation is noted as being favorable for the anisotropic hardness of hexagonal diborides. acs.org

Factors Influencing Hardness in this compound (e.g., Crystal Structure, Bonding, Alloying, Grain Size)

Crystal Structure and Bonding: The arrangement of atoms and the nature of the chemical bonds are primary determinants of hardness. The hardness of β-MoB₂ is attributed to its buckled boron layers, which are believed to increase its mechanical properties compared to the α-MoB₂ phase with its planar boron layers. osti.gov The strong covalent bonding between molybdenum and boron atoms, as well as the B-B covalent bonds, are the driving forces behind its high hardness. aip.orgresearchgate.net However, MoB₂ also exhibits increased metallicity compared to some other diborides, which can lead to a slightly softer and more ductile nature. nih.gov The hardness of MoB₂ is considered to be more dependent on electron concentration than on bulk structural attributes. nih.govmst.edu

Alloying: The addition of other elements can significantly alter the hardness of this compound. Alloying MoB₂ with chromium has been shown to create hard ternary alloys, with Cr₀.₅Mo₀.₅B₂ exhibiting a Vickers hardness of 27 GPa, surpassing that of β-MoB₂. osti.gov The incorporation of molybdenum and tungsten into high-entropy borides has also been shown to have a hardening effect. acs.org For instance, substituting 30 at% of tungsten with molybdenum in WB₂ resulted in a maximum Vickers hardness of 45.7 ± 2.5 GPa, largely due to intrinsic solid-solution strengthening. researchgate.net The addition of molybdenum to Fe-B-C cast alloys has been found to increase the micro-hardness of the Fe₂B phase. nih.govresearchgate.net

Grain Size: The size of the crystal grains within a polycrystalline material can influence its hardness. Generally, a finer grain size leads to higher hardness. Experiments on high-pressure synthesized MoB₂ compacts with a grain size of 100–200 nm have reported a Vickers hardness of about 21 GPa under a 49 N load. tandfonline.comtandfonline.com However, in some composite systems, such as W₀.₇₀Mo₀.₃₀B₂–B₄C, it has been observed that grain size is not the primary factor determining the increased hardness, suggesting that solid solution hardening and grain boundary strengthening are more dominant mechanisms. researchgate.net

Theoretical Models for Hardness Prediction in Molybdenum Borides

Various theoretical models have been developed to predict the Vickers hardness (Hv) of materials based on their fundamental properties. For molybdenum borides, these models often utilize data from first-principles calculations.

One common approach is Chen's model, which has been used to estimate the hardness of different molybdenum boride phases. aip.org For example, the Vickers hardness of hP16-MoB₃ was estimated to be high, while hP3-MoB₂ and hP20-MoB₄ were predicted to have lower hardness. aip.org Another model, developed by Mazhnik-Oganov, has also been applied to molybdenum borides. arxiv.org For the R3m-MoB₂ phase, these models have shown some overestimation compared to experimental values. arxiv.org

A model proposed by Šimùnek has also been employed to estimate the theoretical Vickers hardness of various molybdenum borides, with predictions for Mo₂B, α-MoB, β-MoB, and MoB₂ showing satisfactory agreement with experimental results. researchgate.net The hardness of a high-pressure α-ThSi₂-type MoB₂ phase was predicted to be 32.1 GPa, which is attributed to the three-dimensional network of strong covalent B-B and Mo-B bonds. aip.org

More sophisticated models sometimes incorporate Mulliken bond population analysis from DFT calculations to predict hardness, particularly in materials with partial metallic bonding. scispace.com These models highlight the importance of covalent bonding networks, such as the 3D network of B-B bonds, in achieving high hardness.

Fracture Toughness and Damage Resistance in this compound Materials

The inherent brittleness of many boride ceramics is a significant hurdle for their application in structural components. Consequently, research into the fracture toughness and damage resistance of materials containing this compound often involves its inclusion in composite systems. These composites aim to leverage the desirable high-temperature strength and hardness of the boride phase while mitigating its tendency to fracture.

In Mo-Si-B alloys, where this compound exists as the Mo₅SiB₂ (T2) intermetallic phase alongside a ductile α-Mo solid solution (Moₛₛ) and Mo₃Si, the fracture toughness is significantly influenced by the microstructure. The presence of the ductile Moₛₛ phase is crucial for enhancing damage tolerance. It acts to arrest cracks, leading to improved fracture toughness. researchgate.net For instance, Mo-Si-B alloys generally exhibit a room temperature fracture toughness in the range of 7-15 MPa√m. researchgate.netresearchgate.net However, when the microstructure is engineered to feature coarse Moₛₛ particles that form a more-or-less continuous network, the fracture toughness can be substantially improved to values between 15 and 21 MPa√m. researchgate.netresearchgate.net This improvement is attributed to extrinsic toughening mechanisms, including crack trapping and bridging by the ductile phase. researchgate.net The volume fraction of the Moₛₛ phase directly correlates with the fracture toughness, which can range from approximately 5 MPa√m to 20 MPa√m. researchgate.net

Laminated composites also demonstrate a viable strategy for improving the mechanical properties of boride-based materials. In laminated zirconium diboride (ZrB₂)/molybdenum (Mo) composites, the addition of silicon and boron to the molybdenum interlayers was found to create new phases, including MoB and Mo₅SiB₂, at the interface. hep.com.cn These reaction-formed phases help to modify the residual thermal stress state and improve the bonding between the layers. hep.com.cn The toughest of these laminated composites, containing 6 at.% Si and 4 at.% B in the interlayers, reached a fracture toughness of (7.52 ± 0.12) MPa·m¹/². hep.com.cn The primary toughening mechanisms identified in these materials were crack deflection at the interlayers, as well as crack bifurcation and bridging. hep.com.cn

| Material System | Fracture Toughness (KIC) [MPa√m] | Key Notes |

|---|---|---|

| Mo-Si-B Alloys (General) | 7 - 15 | Toughness depends on the volume and distribution of the ductile α-Mo phase. researchgate.netresearchgate.net |

| Mo-Si-B Alloys (Coarse α-Mo phase) | 15 - 21 | A continuous network of the ductile phase significantly enhances crack-arrest properties. researchgate.netresearchgate.net |

| Mo-12Si-8.5B Alloy | 5 - 7 | Represents values for specific compositions processed by ingot and powder metallurgy. researchgate.net |

| Laminated ZrB₂/Mo (with Si and B additions) | 7.52 ± 0.12 | Toughening is achieved through crack deflection and bridging in the layered structure. MoB and Mo₅SiB₂ phases are formed. hep.com.cn |

High-Pressure Mechanical Behavior of this compound

The response of this compound to high-pressure conditions reveals important information about its structural stability and compressibility. High-pressure X-ray diffraction studies and first-principles calculations have been employed to determine these properties.

Experimental studies using synchrotron radiation angle-dispersive X-ray diffraction (ADXRD) in a diamond anvil cell have shown that the common rhombohedral structure (space group R-3m) of MoB₂ is stable up to a pressure of 24.1 GPa at room temperature. aip.orgresearchgate.net Analysis of the pressure-volume data from these experiments yields a bulk modulus (K₀) of 314 (±11) GPa and a pressure derivative (K'₀) of 6.4 (±1.5). aip.orgresearchgate.net The bulk modulus is a measure of a material's resistance to uniform compression, and this high value indicates that MoB₂ is a highly incompressible material. researchgate.netresearchgate.net

Theoretical calculations predict a pressure-induced phase transition at higher pressures. aip.org At approximately 68 GPa, MoB₂ is predicted to transform from its rhombohedral structure to a tetragonal α-ThSi₂-type structure. aip.org This is a first-order phase transition, characterized by a distinct volume drop of about 4.01%. aip.org This high-pressure phase is also calculated to be a hard material, with a predicted Vickers hardness of 32.1 GPa and a large bulk modulus of 322.3 GPa. researchgate.netaip.org Phonon calculations suggest that this α-ThSi₂-type phase could be quenchable to ambient pressure. aip.org

| Property | Value | Phase | Method |

|---|---|---|---|

| Bulk Modulus (K₀) | 314 ± 11 GPa | Rhombohedral (R-3m) | Experimental (ADXRD) aip.orgresearchgate.net |

| Pressure Derivative (K'₀) | 6.4 ± 1.5 | Rhombohedral (R-3m) | Experimental (ADXRD) aip.orgresearchgate.net |

| Pressure Stability Limit | Stable up to 24.1 GPa | Rhombohedral (R-3m) | Experimental (ADXRD) aip.orgresearchgate.net |

| Predicted Phase Transition Pressure | ~68 GPa | Rhombohedral → Tetragonal | Theoretical (First Principles) aip.org |

| Predicted Bulk Modulus (K₀) | 322.3 GPa | Tetragonal (α-ThSi₂) | Theoretical (First Principles) researchgate.netaip.org |

| Predicted Vickers Hardness | 32.1 GPa | Tetragonal (α-ThSi₂) | Theoretical (First Principles) researchgate.netaip.org |

Strain and Stress Response in this compound Systems

The relationship between stress and strain defines the elastic and plastic deformation behavior of a material. For this compound, this response has been investigated through both experimental and computational methods, revealing anisotropic behavior and high strength.

Under nonhydrostatic compression, the response of a material can be analyzed by examining the lattice strain in different crystallographic directions. acs.org High-pressure diffraction studies on MoB₂ have revealed that the compressibility of its unit cell axes is anisotropic. aip.orgresearchgate.net This means that the 'a' and 'c' axes of the rhombohedral crystal structure compress at different rates as pressure increases, indicating that the material's stiffness varies with direction. aip.orgresearchgate.net

First-principles calculations based on the stress-strain relationship are used to determine fundamental mechanical properties. osti.gov For the predicted high-pressure tetragonal α-ThSi₂-type MoB₂, the directional dependence of Young's modulus (E) has been systematically investigated. aip.org The results show a clear anisotropy in the elastic response, with the relationship E dtic.mil > E = E > E > E aip.org for the principal crystal directions. aip.org The shear modulus (G) was found to be smallest within the (110) plane, suggesting this may be a potential cleavage plane for this phase of MoB₂. aip.org The excellent mechanical properties predicted for this phase are attributed to the strong, three-dimensional networks of covalent Mo-B and B-B bonds. researchgate.netaip.org

High Temperature Stability and Oxidation Behavior of Molybdenum Diboride

Phase Stability and Phase Diagram Considerations for Molybdenum-Boron System

The Molybdenum-Boron (Mo-B) system is characterized by several stable intermetallic compounds, each with distinct temperature ranges of stability. The established phases in the Mo-B phase diagram include Mo₂B, MoB, Mo₂B₅, and MoB₂. dtic.mil MoB₂ itself is a high-temperature phase, generally considered stable between approximately 1600°C and 2100°C. dtic.mil Below this temperature range, it can decompose into other molybdenum borides. The Mo-B phase diagram indicates that Mo₂B and MoB are stable at lower temperatures, with Mo₂B having a tetragonal crystal structure and MoB exhibiting both a low-temperature tetragonal form and a high-temperature orthorhombic structure. dtic.mil The rhombohedral Mo₂B₅ phase is found at compositions around 70 atomic percent boron. dtic.mil Theoretical calculations and experimental studies have been employed to refine the phase diagram, confirming the stability of these primary compounds while also investigating others. jst.go.jparxiv.orgresearchgate.net

Metastable Phases and Their Retention to Ambient Conditions

Beyond the thermodynamically stable phases, the Mo-B system can form metastable structures. jst.go.jpresearchgate.net These are phases that are not at their lowest energy state but can persist for extended periods due to kinetic barriers. For instance, first-principles calculations have identified several potential metastable Mo-B compounds. jst.go.jp The retention of these phases, including high-temperature phases like MoB₂, down to ambient conditions is a significant challenge and often depends on the synthesis method. aps.org

Techniques involving rapid quenching from high temperatures or specific synthesis routes like physical vapor deposition (PVD) can sometimes preserve these metastable states. mdpi.comaps.org The concept of "remnant metastability" suggests that phases stable under specific conditions (like high pressure or temperature) may remain as metastable structures when those conditions are removed. aps.org For example, a structure of MoB with a certain crystal arrangement (I41/amd) has been identified as a metastable phase at absolute zero, with only a small energy difference from the stable form, suggesting a potential for phase transformation at finite temperatures. jst.go.jp The ability to retain these phases is crucial as they may possess unique and desirable properties not found in their stable counterparts.

Oxidation Mechanisms and Kinetics of Molybdenum Diboride

2MoB₂ + 6.5O₂ → 2MoO₃ + 2B₂O₃

The kinetics of this process are often studied through thermogravimetric analysis, which measures the mass change of the material over time at a given temperature. researchgate.net The rate of oxidation is influenced by a competition between the formation of a stable, protective oxide layer and the loss of material through the volatilization of MoO₃. researchgate.netosti.gov At lower temperatures (e.g., 600°C), the oxidation may follow a parabolic rate law, suggesting the formation of a diffusion-limiting oxide film. researchgate.net However, as temperature increases, the process becomes more complex.

Formation of Protective Layers (e.g., Borosilicate Glass)

A key aspect of the oxidation behavior of MoB₂ and related Mo-Si-B alloys is the formation of a protective borosilicate glass layer. researchgate.netresearchgate.net The boron trioxide (B₂O₃) produced during oxidation is a glass-former. In the presence of silicon, often added as an alloying element, a more robust and viscous borosilicate (SiO₂-B₂O₃) glass can form. researchgate.net This glassy layer acts as a barrier, significantly reducing the diffusion of oxygen to the underlying material, thereby slowing down further oxidation. researchgate.netmdpi.com The presence of B₂O₃ can increase the flow of the high-viscosity SiO₂ melt, which helps in rapidly covering the surface and sealing pores. mdpi.com This protective scale is crucial for the material's performance at high temperatures. researchgate.net

Volatilization Phenomena During Oxidation (e.g., MoO₃)

A major challenge in the high-temperature application of molybdenum and its compounds is the volatility of molybdenum trioxide (MoO₃). osti.govcore.ac.uk MoO₃ has a relatively low melting point (795°C) and a high vapor pressure, leading to its sublimation at elevated temperatures. osti.gov This volatilization results in a continuous loss of mass from the material, counteracting the mass gain from oxygen uptake. researchgate.netaimehq.org The process is particularly severe in the intermediate temperature range of 650–750°C, where MoO₃ becomes volatile, but the B₂O₃ has not yet formed a sufficiently viscous and protective glass scale. researchgate.netresearchgate.net This can lead to the bubbling of gaseous MoO₃ through the low-viscosity scale, disrupting its protective nature. researchgate.net The rate of MoO₃ vaporization is linear with time and shows a significant increase in its activation energy above 650°C. aimehq.org

Influence of Environmental Factors on Oxidation

The oxidation behavior of this compound is highly sensitive to environmental conditions such as temperature, oxygen partial pressure, and the presence of water vapor.

Temperature : Temperature is a critical factor. As temperature increases, the rates of both oxide formation and MoO₃ volatilization accelerate. osti.govaimehq.org There is often a temperature at which the total rate of oxidation reaches a maximum, after which the increased rate of volatilization can lead to a net mass loss. aimehq.org For instance, in Mo-Si-B alloys, the most severe oxidation occurs between 650-750°C. researchgate.net

Oxygen Partial Pressure : The partial pressure of oxygen influences the type of molybdenum oxides that form. At lower oxygen pressures, the formation of lower oxides like MoO₂ may be favored, while at higher pressures, the formation of MoO₃ is dominant. researchgate.net The rate of oxidation generally increases with higher oxygen partial pressure.

Water Vapor : The presence of water vapor can significantly alter the oxidation kinetics. core.ac.ukresearchgate.net Water vapor can react with MoO₃ to form volatile oxy-hydroxides, such as MoO₂(OH)₂, which can increase the rate of material loss, particularly at lower temperatures (below 550°C). core.ac.uk In some systems, water vapor can inhibit the formation of a passive SiO₂ layer, leading to accelerated oxidation compared to dry air. researchgate.net However, the effect can be complex, as some studies on related systems have shown that water vapor can also promote internal oxidation. dtic.milresearchgate.net

Strategies for Enhanced Oxidation Resistance in this compound

To overcome the limitations imposed by oxidation, particularly the volatilization of MoO₃, several strategies are employed to enhance the resistance of MoB₂-based materials. The primary approach involves compositional modification through alloying.

By adding elements like silicon (Si), aluminum (Al), and chromium (Cr), the chemistry of the protective oxide scale can be favorably altered. diva-portal.orgmdpi.com

Silicon (Si) Addition : This is the most common and effective strategy. Adding Si, often by creating MoB₂-MoSi₂ composites, promotes the formation of a stable and highly protective borosilicate (B₂O₃-SiO₂) or pure silica (B1680970) (SiO₂) glass layer upon oxidation. researchgate.netdiva-portal.orgdtic.mil This glassy scale has a high viscosity and low oxygen permeability, effectively sealing the surface from the oxidizing atmosphere and suppressing the outward diffusion and volatilization of MoO₃. researchgate.netresearchgate.net

Aluminum (Al) Addition : Al is added to promote the formation of a dense and stable alumina (B75360) (Al₂O₃) layer. mdpi.commdpi.com Alumina is thermodynamically very stable and can provide excellent oxidation protection, especially at very high temperatures. mdpi.comgoogle.com Alloying with Al can have a more pronounced beneficial effect on oxidation resistance than Cr at temperatures above 900°C. mdpi.com

Chromium (Cr) Addition : Cr is another element used to improve oxidation resistance. It forms a protective chromia (Cr₂O₃) scale. mdpi.commdpi.com Chromia-forming alloys are effective at temperatures up to about 1000°C. mdpi.com Above this temperature, the formation of volatile CrO₃ can become an issue, especially in high-velocity or high-pressure steam environments. osti.gov

The synergistic effects of adding multiple elements, such as Si and Al, are also being investigated. researchgate.net The goal is to create a multi-component oxide scale that is dense, adherent, slow-growing, and resistant to volatilization over a wide range of temperatures and environmental conditions. The table below summarizes the roles of these key alloying elements.

| Alloying Element | Primary Protective Oxide | Mechanism of Protection |

| Silicon (Si) | Silica (SiO₂), Borosilicate glass (B₂O₃-SiO₂) | Forms a viscous, low-permeability glassy layer that acts as a diffusion barrier for oxygen and suppresses MoO₃ volatilization. researchgate.netresearchgate.net |

| Aluminum (Al) | Alumina (Al₂O₃) | Forms a thermodynamically stable and dense oxide scale that provides protection at very high temperatures. mdpi.commdpi.com |

| Chromium (Cr) | Chromia (Cr₂O₃) | Forms a protective oxide layer effective up to approximately 1000°C. mdpi.com |

Alloying Additions for Oxidation Resistance (e.g., Si, W, AlN, Ta)

The intrinsic oxidation resistance of this compound (MoB₂) can be significantly enhanced through the strategic addition of alloying elements. These elements modify the composition and microstructure, promoting the formation of stable, protective oxide layers at high temperatures. Key alloying additions include silicon (Si), tungsten (W), aluminum nitride (AlN), and tantalum (Ta).

The addition of Silicon (Si) is fundamental to improving the oxidation resistance of molybdenum-based materials. In the Mo-Si-B system, silicon and boron work synergistically to form a protective borosilicate glass layer upon high-temperature exposure. google.comgoogle.com This glassy scale acts as a barrier to oxygen diffusion, significantly slowing the oxidation process. researchgate.net Research has shown that alloys with specific ranges of Si and B, such as Mo-1.0% Si-0.5% B to Mo-4.5% Si-4.0% B, exhibit greatly enhanced oxidation resistance compared to alloys with only silicon or boron additions. google.comgoogle.com For instance, at 2000°F (approximately 1093°C), an alloy of Mo-4.5% Si-4.0% B showed a very low oxidation rate. google.com The formation of intermetallic phases like Mo₅SiB₂ (T2 phase) and Mo₃Si is crucial for this protective behavior. iastate.eduresearchgate.net The presence of Mo₃Si, in addition to the T2 phase, serves as an important source of silicon for forming the protective glass scale at temperatures around 1300°C. researchgate.net

Tungsten (W) is another beneficial alloying element, particularly for improving performance at very high temperatures. dtic.mil Adding tungsten to Mo-Si-B alloys can help destabilize the less desirable A15 (Mo₃Si) phase, promoting a microstructure with a metal-rich solid solution for toughness and the T2 (Mo₅SiB₂) and T1 (Mo₅Si₃) phases for oxidation and creep resistance. iastate.edu Studies on Mo-W-Si-B alloys have shown that tungsten addition is beneficial at elevated temperatures. dtic.mil However, at lower temperatures (around 1100°C), the presence of W can be detrimental. Tungsten oxidizes to form WO₃, which has a lower vapor pressure than MoO₃ and does not evaporate as quickly, thus impeding the flow and coverage of the protective borosilicate scale. dtic.mil At higher temperatures (e.g., 1300°C), WO₃ is replaced by WO₂, which allows for the formation of a continuous borosilicate layer and improved oxidation resistance. iastate.edu

The inclusion of Aluminum Nitride (AlN) in boride-based composites has been shown to be a promising strategy. dtic.mil When added to composites like ZrB₂-SiC, AlN results in the in-situ formation of alumina (Al₂O₃) during oxidation. dtic.mildntb.gov.ua This alumina acts as a viscosity modifier in the silica scale that forms, which is particularly useful at lower temperatures where the silica scale is more viscous. dtic.mil In high-entropy alloys, aluminum is a key element for forming protective, continuous Al₂O₃ layers, which significantly improves oxidation resistance at temperatures up to 1050°C. nih.govresearchgate.net

Tantalum (Ta) is often considered in the development of refractory high-entropy alloys for its effect on phase structure and oxidation resistance. In AlCrTiMoTaₓ alloys, increasing the tantalum content leads to a change from a single-phase body-centered cubic (BCC) structure to a multi-phase structure (BCC, B2, and Cr₂Ta), which gradually enhances oxidation resistance. sciopen.com However, in some Nb-Si based alloys, the addition of Ta to Al-containing compositions resulted in higher oxidation rates and poorer scale adherence. researchgate.net

The table below summarizes the effects of various alloying additions on the oxidation behavior of molybdenum-based systems.

| Alloying Element | System | Temperature Range (°C) | Effect on Oxidation Resistance | Mechanism |

| Silicon (Si) | Mo-Si-B | >1000 | Significantly Improved | Forms a protective, continuous borosilicate glass scale that acts as an oxygen diffusion barrier. google.comgoogle.comresearchgate.net |

| Tungsten (W) | Mo-W-Si-B | >1300 | Beneficial | Destabilizes the A15 phase; promotes a continuous borosilicate scale at higher temperatures. iastate.edudtic.mil |

| <1300 | Detrimental | Forms stable WO₃ which impedes the flow of the protective borosilicate scale. iastate.edudtic.mil | ||

| Aluminum Nitride (AlN) | ZrB₂-SiC-AlN | 1400 - 2000 | Improved | Forms Al₂O₃ during oxidation, which modifies the viscosity of the silica scale, improving its protective quality. dtic.mil |

| Tantalum (Ta) | AlCrTiMoTaₓ | High Temperature | Improved | Promotes multi-phase structures that enhance oxidation resistance. sciopen.com |

Surface Coatings and Pack Cementation Processes for Oxidation Protection

Applying protective coatings is a highly effective method for shielding this compound and related molybdenum alloys from high-temperature oxidation. proquest.commdpi.com Among the various coating techniques, pack cementation is a widely used, cost-effective, and versatile process for creating dense, well-adhered diffusion coatings on complex-shaped components. researchgate.netmdpi.comdergipark.org.tr

The pack cementation process is a type of chemical vapor deposition where the part to be coated is embedded in a powder mixture (the "pack") within a sealed retort. dergipark.org.tr The pack typically contains the coating source element (e.g., silicon powder), a halide salt activator (e.g., NaF, NH₄Cl), and an inert filler (e.g., Al₂O₃). mdpi.com When heated to high temperatures (e.g., 900-1100°C), the activator reacts with the source element to form a volatile metal halide gas. mdpi.comdergipark.org.tr This gas permeates the pack and decomposes on the substrate surface, depositing the coating element, which then diffuses into the substrate to form a protective layer. mdpi.com

Siliconizing , or forming silicide layers, is a common application of pack cementation for protecting molybdenum-based materials. A silicon pack cementation process performed on molybdenum borides at 1100°C for 5 hours can form a MoSi₂ layer approximately 70 µm thick. researchgate.net This layer provides a source of silicon to form a dense borosilicate glass scale during oxidation at 1000°C, which effectively suppresses the volatilization of MoO₃ and prevents catastrophic oxidation. researchgate.net Uncoated molybdenum borides, in contrast, can experience a weight reduction of around 87% under similar conditions due to MoO₃ evaporation. researchgate.net

Multi-step coating processes are often employed to create more complex and robust protective systems. A two-step pack cementation method can be used to prepare MoSi₂-MoB double layers on a molybdenum substrate. researchgate.net This involves a sequential boriding and siliciding treatment. Such coatings have demonstrated excellent performance, with a weight loss of only 6.38 mg/cm² after 15 hours at 1300°C, compared to 606.78 mg/cm² for untreated Mo after just 90 minutes. researchgate.net Mo-Si-B coatings, which can be applied via a two-step strategy involving an initial deposition of Mo followed by co-deposition of Si and B via pack cementation, are robust up to 1700°C. researchgate.netgoogle.com These coatings form a self-healing aluminoborosilicate or borosilicate glass layer that protects the substrate. researchgate.netgoogle.com

Other coating methods besides pack cementation include magnetron sputtering, which can be used to apply heat-resistant coatings with compositions like Mo₃₀Si₆₀B₁₀. misis.ru These coatings have been shown to protect molybdenum alloys from oxidation at temperatures up to 1700°C by forming a protective borosilicate glass layer. researchgate.netmisis.ru

The table below provides examples of pack cementation processes and their outcomes for protecting molybdenum-based materials.

| Coating Type | Substrate | Pack Composition | Process Parameters | Coating Characteristics | Outcome |